Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Telotristat Etiprate versus placebo bowel
movement reduction
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Compound Focus: Telotristat Etiprate

CAS No.: 1137608-69-5

Cat. No.: S548886

Efficacy Comparison: Telotristat Etiprate vs. Placebo

The table below summarizes the key efficacy endpoints from the 12-week, double-blind, placebo-
controlled, Phase III TELESTAR trial [1] [2]. All patients in this trial had metastatic neuroendocrine
tumors and carcinoid syndrome diarrhea that was inadequately controlled by somatostatin analog (SSA)

therapy, which they continued throughout the study [1].

. Statistical
. . Telotristat Ethyl 250 N
Efficacy Endpoint . Placebo Significance (P-
mg (3 times/day)

value)
Responder Rate (=30% 44% 20% <0.02 [1]
reduction in BM frequency)
Mean Reduction in Daily 1.71 fewer BMs/day 0.87 fewer < 0.001 [1]
Bowel Movements BMs/day
Mean Reduction in Urinary 5-  Decrease of 30.1 Increase of 11 < 0.001 [1]
HIAA mg/24h mg/24h
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Key Findings: The data shows that Telotristat Etiprate was significantly more effective than placebo in
reducing the frequency of daily bowel movements and lowering levels of urinary 5-hydroxyindoleacetic acid
(u5-HIAA), a key metabolite of serotonin [1]. The 500 mg dose showed a numerically greater reduction in

bowel movements (2.11 fewer per day) but also a higher rate of adverse events [1].

Experimental Protocol of the TELESTAR Trial

For research reproducibility, here are the detailed methodologies used in the pivotal clinical trial.

e Study Design: A 12-week, double-blind, placebo-controlled, Phase Ill trial [1].

¢ Patient Population: The trial enrolled 135 adult patients with well-differentiated, metastatic
neuroendocrine tumors and a history of carcinoid syndrome. A key inclusion criterion was having 4 to
12 bowel movements per day despite stable-dose SSA therapy for at least 3 months [1].

¢ Randomization and Blinding: Patients were randomized equally into one of three groups: Telotristat
Ethyl 250 mg, Telotristat Ethyl 500 mg, or a matching placebo, all taken three times daily [1].

e Concomitant Therapy: All patients maintained their existing SSA therapy throughout the study,
ensuring that the observed effects were due to the study drug and not a change in background
treatment [1].

¢ Primary Endpoint: The change from baseline in the mean number of daily bowel movements over
the 12-week treatment period [1].

e Secondary Endpoints: These included the responder rate (proportion of patients with a >30%
reduction in daily bowel movements for at least 50% of the treatment period), change in urinary 5-
HIAA levels, and assessment of symptoms like abdominal pain and flushing [1].

Mechanism of Action and Signaling Pathways

Telotristat Etiprate exerts its effects through a primary, well-established mechanism and a more recently

discovered secondary pathway.

¢ Primary (Systemic) Mechanism: Telotristat is an oral, inhibitor of tryptophan hydroxylase (TPH)
[2] [3]. TPH is the rate-limiting enzyme in the synthesis of serotonin (5-HT) [3]. By inhibiting TPH,
Telotristat reduces the overproduction of peripheral serotonin within neuroendocrine tumor cells,
which is a primary driver of the debilitating diarrhea in carcinoid syndrome [2] [3]. The reduction in
serotonin is directly corroborated by the significant decrease in its urinary metabolite, 5-HIAA,
observed in the clinical trial [1]. The following diagram illustrates this pathway and the drug's role:
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¢ Novel (Cellular) Mechanism: Preclinical research suggests an additional target. In collagen-induced
arthritis (CIA) model mice and rheumatoid arthritis synovial fibroblasts (RASFs), Telotristat Etiprate
was shown to bind to LGALS3 (Galectin-3) and affect the MAPK signaling pathway by influencing
UBEZ2L6, leading to reduced inflammation and cell migration [4]. While this mechanism was identified
in a model of rheumatoid arthritis, it reveals a potential direct cellular target beyond systemic
serotonin inhibition. The diagram below outlines this pathway:
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Key Insights for Researchers

¢ Clinical Context: Telotristat Etiprate is not a first-line therapy and is specifically indicated for use
in combination with SSA therapy in patients whose symptoms are inadequately controlled by SSA
alone [1] [2] [3].

o Safety Profile: In the TELESTAR trial, the 250 mg dose had a lower rate of adverse events (AES)
than the placebo group (82% vs. 87%). The 500 mg dose was associated with a higher incidence of
AEs, including nausea and depression [1].

e Research Applications: The discovery of its interaction with the LGALS3/MAPK pathway [4] opens
up new avenues for research into its potential anti-inflammatory and anti-fibrotic applications beyond
carcinoid syndrome.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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